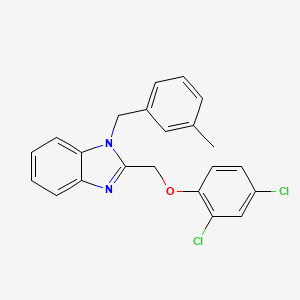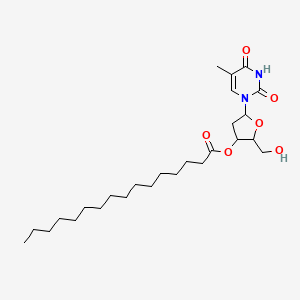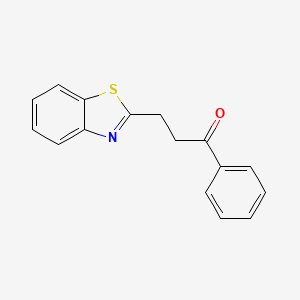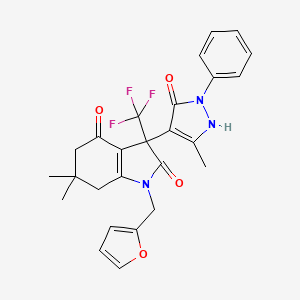
1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(3-methylbenzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and methylphenyl groups attached to a benzodiazole core, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 3-methylbenzylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The benzodiazole core may also play a role in binding to DNA or proteins, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl (2,4-dichlorophenoxy)acetate: Shares the dichlorophenoxy group but differs in the rest of the structure.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar phenoxy group but with different substituents.
Uniqueness
2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of dichlorophenoxy and methylphenyl groups attached to a benzodiazole core
Properties
Molecular Formula |
C22H18Cl2N2O |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C22H18Cl2N2O/c1-15-5-4-6-16(11-15)13-26-20-8-3-2-7-19(20)25-22(26)14-27-21-10-9-17(23)12-18(21)24/h2-12H,13-14H2,1H3 |
InChI Key |
GZMVUELNPANPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11499737.png)

![4-chloro-N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11499751.png)

![1-[(3-methoxypropyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11499756.png)

![3-[4-(morpholin-4-yl)-6-(propylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11499775.png)
![Methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11499780.png)
![2-(4-chloro-3-methylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B11499788.png)
![Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-propylamino-](/img/structure/B11499799.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B11499801.png)
![ethyl 4-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoate](/img/structure/B11499813.png)
![3-[6-(2-Hydroxyethoxy)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid](/img/structure/B11499814.png)
![Chromen-2-one, 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-](/img/structure/B11499827.png)
